molecular formula C10H10N2O5S B15439414 3-[(Benzenesulfonyl)oxy]dihydropyrimidine-2,4(1H,3H)-dione CAS No. 73674-56-3

3-[(Benzenesulfonyl)oxy]dihydropyrimidine-2,4(1H,3H)-dione

Cat. No.: B15439414
CAS No.: 73674-56-3
M. Wt: 270.26 g/mol
InChI Key: WESXRDCFIRLXTH-UHFFFAOYSA-N
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Description

3-[(Benzenesulfonyl)oxy]dihydropyrimidine-2,4(1H,3H)-dione is a specialized dihydropyrimidinone derivative of significant interest in modern synthetic and medicinal chemistry research . The dihydropyrimidinone (DHPM) core is a privileged scaffold, well-known for its diverse biological potential and is typically synthesized via the classic Biginelli multicomponent reaction . The presence of the benzenesulfonyloxy group at the 3-position makes this compound a versatile synthetic intermediate. This functional group can act as an excellent leaving group, enabling further functionalization of the DHPM core through nucleophilic substitution reactions. This allows researchers to create a diverse library of 3-substituted dihydropyrimidinones, which are valuable for structure-activity relationship (SAR) studies in drug discovery. The dihydropyrimidine-2,4(1H,3H)-dione core structure is also a known precursor in the biocatalytic synthesis of enantiopure beta-amino acids, which are important building blocks for peptidomimetics and pharmaceuticals . Furthermore, various derivatives based on the dihydropyrimidinone and related pyrimidinedione scaffolds have been extensively investigated for their antitumor properties, with some compounds demonstrated to induce apoptosis in cancer cells . This product is intended for research purposes as a building block in organic synthesis, a precursor for the development of novel bioactive molecules, and for use in biochemical and pharmacological screening. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

73674-56-3

Molecular Formula

C10H10N2O5S

Molecular Weight

270.26 g/mol

IUPAC Name

(2,6-dioxo-1,3-diazinan-1-yl) benzenesulfonate

InChI

InChI=1S/C10H10N2O5S/c13-9-6-7-11-10(14)12(9)17-18(15,16)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,14)

InChI Key

WESXRDCFIRLXTH-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)N(C1=O)OS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects

Compound Name (CAS No.) Core Structure Substituent at 3-Position Key Functional Properties
Target Compound Dihydropyrimidine-2,4-dione Benzenesulfonyloxy Electron-withdrawing; hydrolytically labile
1-((Benzyloxy)methyl)pyrimidine-2,4-dione (80140-15-4) Pyrimidine-2,4-dione Benzyloxymethyl Ether group; moderate steric hindrance, less reactive
3-(2,4-Difluorophenyl)thieno[3,2-d]pyrimidine-2,4-dione (930982-69-7) Thieno-pyrimidine 2,4-Difluorophenyl Aromatic, electron-deficient due to fluorine; fused thiophene enhances π-conjugation
6-Amino-1,3-dimethylpyrimidine-2,4-dione (2434-53-9) Pyrimidine-2,4-dione 6-Amino; 1,3-dimethyl Amino group increases basicity; methyl groups enhance lipophilicity

Molecular Weight and Formula

Compound Molecular Formula Molecular Weight (g/mol)
Target Compound* C11H10N2O5S ~294.27
3-(2,4-Difluorophenyl)thieno[3,2-d]pyrimidine-2,4-dione C12H6F2N2O2S 280.25
1-((Benzyloxy)methyl)pyrimidine-2,4-dione C12H12N2O3 240.24
6-Amino-1,3-dimethylpyrimidine-2,4-dione C6H8N4O2 168.15

*Estimated based on structural similarity to dihydropyrimidine derivatives in .

Reactivity and Stability

  • Hydrolysis Sensitivity: The benzenesulfonyloxy group in the target compound is more prone to hydrolysis compared to benzyloxymethyl (ether) or amino substituents. This reactivity is advantageous in prodrug design but requires stabilization in acidic formulations .
  • In contrast, amino or methoxy groups (e.g., in compounds) increase electron density, favoring nucleophilic reactions .
  • Biological Activity: Compounds like 3-(2,4-Difluorophenyl)thieno[3,2-d]pyrimidine-2,4-dione () exhibit enhanced π-stacking due to fused thiophene and fluorine substituents, suggesting utility in kinase inhibition. The target compound’s sulfonate group may improve solubility but reduce membrane permeability compared to lipophilic analogs .

Similarity Analysis (Based on )

Compound (CAS No.) Similarity Score Structural Differences vs. Target Compound
Dihydropyrimidine-2,4-dione (2387-23-7) 0.74 Lacks benzenesulfonyloxy group; simpler substituents
1-Methylpyrimidine-2,4,6-trione (2244-11-3) 0.64 Fully oxidized pyrimidine trione core; no dihydro structure
Pyrimidine-2,4,5,6-tetraone hydrate (504-07-4) 0.59 Highly oxidized; unstable in aqueous environments

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